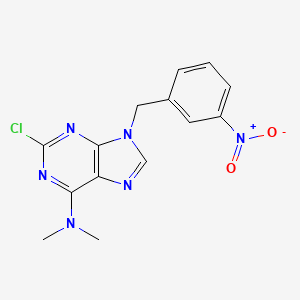
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by the presence of a chloro group, a nitrobenzyl group, and dimethylamine substituents on the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of the nitro group to a benzyl precursor.
Alkylation: Attachment of the nitrobenzyl group to the purine ring.
Chlorination: Introduction of the chloro group to the purine ring.
Dimethylation: Addition of dimethylamine to the purine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the chloro group with another functional group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study purine metabolism.
Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the nitrobenzyl and dimethylamine groups.
9-Benzylpurine: Lacks the chloro and nitro groups.
2-Chloro-9H-purin-6-amine: Lacks the nitrobenzyl and dimethylamine groups.
Uniqueness
2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine is unique due to the combination of its substituents, which could confer specific chemical reactivity and biological activity not seen in other purine derivatives.
Properties
CAS No. |
115204-69-8 |
|---|---|
Molecular Formula |
C14H13ClN6O2 |
Molecular Weight |
332.74 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-9-[(3-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-4-3-5-10(6-9)21(22)23/h3-6,8H,7H2,1-2H3 |
InChI Key |
NNBUIYMPSOLYBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


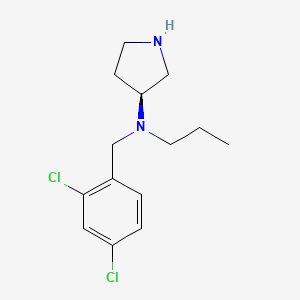
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
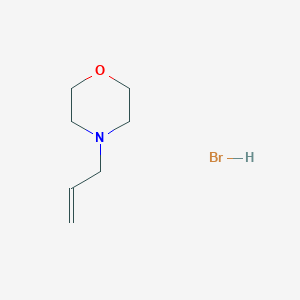
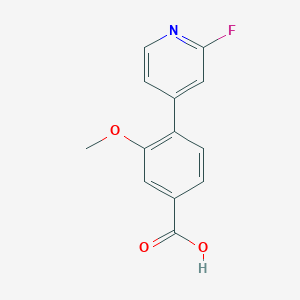
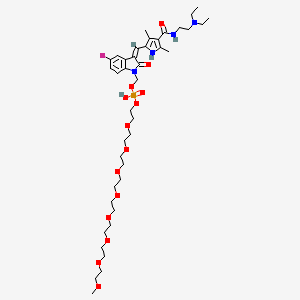
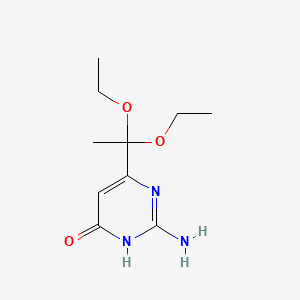
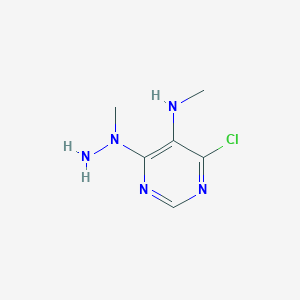


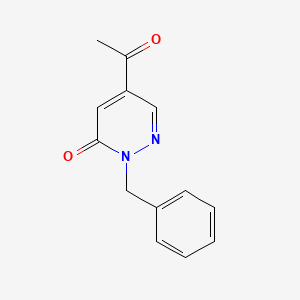

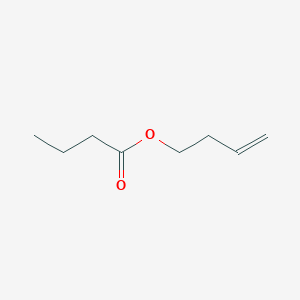
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)

